2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid
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Description
2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, also known as MTT, is an organic compound that is widely used in scientific research applications, as well as in laboratory experiments. It is a derivative of 1H-1,2,4-triazole, and it is known for its ability to act as a redox indicator. MTT is commonly used in biochemical and physiological experiments due to its ability to detect the presence of certain biological molecules.
Scientific Research Applications
Tautomeric Forms Recognition
Research by Siwek et al. (2008) explored the synthesis of 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid. This study is significant for understanding the thiol-thione tautomeric forms of similar compounds, including 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. They used spectroscopic data and theoretical calculations for tautomeric recognition, highlighting the importance of NMR spectra, particularly 13C and 15N, in determining the actual tautomeric form of such compounds (Siwek et al., 2008).
Synthesis and Properties
The synthesis and investigation of the physical-chemical properties of similar compounds, like esters of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids, have been a focus of research. These studies are crucial in exploring the chemical characteristics and potential applications of this compound in various fields, including pharmaceuticals and material science (Salionov, 2015).
Cyclization of Semicarbazide Derivatives
Research into the cyclization of semicarbazide derivatives of similar compounds, such as 3-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic acid, offers insights into the chemical behavior and potential applications of this compound. These studies often explore the formation of various derivatives, contributing to the understanding of the chemical properties and reactivity of such compounds (Dobosz et al., 2003).
Synthesis of Novel Derivatives
The synthesis of novel compounds containing the 1,2,4-triazole moiety, like the one found in this compound, has been a subject of research. This includes exploring different methods of synthesis and assessing their biological activities, which can lead to the development of new pharmaceuticals and other useful compounds (Gadegoni & Manda., 2013).
Properties
IUPAC Name |
2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-3-6-7-5(11)8(3)2-4(9)10/h2H2,1H3,(H,7,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHGLOUULYCYOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546886 |
Source
|
Record name | (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42047-33-6 |
Source
|
Record name | (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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